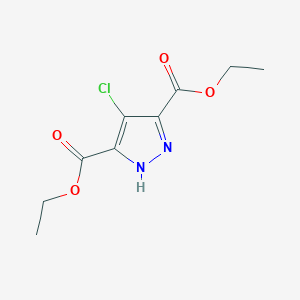
4-chloro-1H-pyrazole-3,5-dicarboxylic acid diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diethyl 4-chloro-1H-pyrazole-3,5-dicarboxylate is a chemical compound belonging to the pyrazole family, which are heterocyclic aromatic organic compounds. This compound is characterized by its molecular structure, which includes a pyrazole ring substituted with chlorine and two ethyl ester groups at the 3 and 5 positions. Pyrazoles are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diethyl 4-chloro-1H-pyrazole-3,5-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as ethyl chloroformate and hydrazine.
Formation of Pyrazole Ring: The reaction involves the cyclization of hydrazine with ethyl chloroformate to form the pyrazole ring.
Substitution Reactions: Chlorination and esterification steps are performed to introduce the chlorine atom and ethyl ester groups at the desired positions on the pyrazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3,5-Diethyl 4-chloro-1H-pyrazole-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various reagents can be used for substitution reactions, depending on the desired substituent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted pyrazole derivatives.
Scientific Research Applications
3,5-Diethyl 4-chloro-1H-pyrazole-3,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It may be used in the development of pharmaceuticals for treating various diseases.
Industry: The compound's properties make it useful in the production of materials and chemicals for industrial applications.
Mechanism of Action
The mechanism by which 3,5-Diethyl 4-chloro-1H-pyrazole-3,5-dicarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
3,5-Diethyl 1H-pyrazole-3,5-dicarboxylate: This compound is similar but lacks the chlorine atom.
4-Chloro-1H-pyrazole-3,5-dicarboxylic acid: This compound has the same pyrazole ring but without the ethyl ester groups.
Uniqueness: 3,5-Diethyl 4-chloro-1H-pyrazole-3,5-dicarboxylate is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C9H11ClN2O4 |
|---|---|
Molecular Weight |
246.65 g/mol |
IUPAC Name |
diethyl 4-chloro-1H-pyrazole-3,5-dicarboxylate |
InChI |
InChI=1S/C9H11ClN2O4/c1-3-15-8(13)6-5(10)7(12-11-6)9(14)16-4-2/h3-4H2,1-2H3,(H,11,12) |
InChI Key |
YXEXOFBUDQKVMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1)C(=O)OCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















